

Spectroscopic Characterization of 1-Bromo-4-methylpent-2-yne: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-4-methylpent-2-yne

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **1-bromo-4-methylpent-2-yne**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of similar small organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **1-bromo-4-methylpent-2-yne**. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H1 (-CH ₂ Br)	~3.9	Singlet	-
H4 (-CH(CH ₃) ₂)	~2.7	Septet	~7.0
H5 (-(CH ₃) ₂)	~1.2	Doublet	~7.0

Table 2: Predicted ¹³C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
C1 (-CH ₂ Br)	~10
C2 (-C \equiv)	~85
C3 (\equiv C-)	~75
C4 (-CH(CH ₃) ₂)	~28
C5 (-(CH ₃) ₂)	~22

Table 3: Predicted Infrared (IR) Absorption Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Bond Vibration
C \equiv C	2260 - 2100	Stretching
C-H (sp ³)	3000 - 2850	Stretching
C-Br	690 - 515	Stretching

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Predicted Identity	Notes
160/162	$[M]^+$	Molecular ion peak, showing characteristic 1:1 ratio for bromine isotopes (^{79}Br and ^{81}Br).
81	$[\text{C}_6\text{H}_9]^+$	Loss of bromine radical.
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl cation fragment.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like **1-bromo-4-methylpent-2-yne**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[\[1\]](#) Filter the solution into a clean NMR tube.
- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically used.[\[1\]](#)
 - Number of Scans: 8 to 16 scans are generally sufficient for a proton spectrum.[\[1\]](#)
 - Relaxation Delay: A delay of 1-2 seconds between scans is common.[\[1\]](#)
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon environment.
 - Number of Scans: A larger number of scans is required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

- DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[2]

Infrared (IR) Spectroscopy

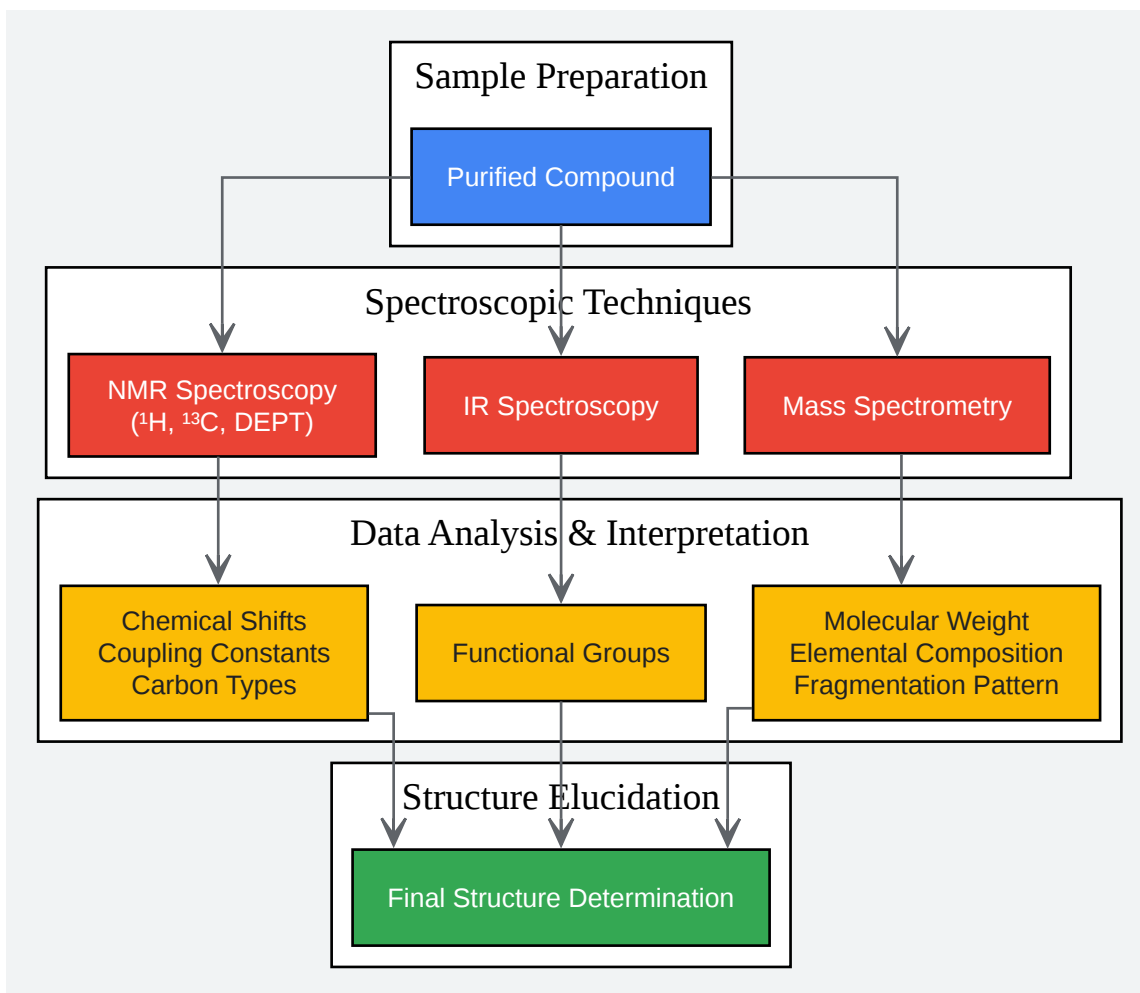
- Sample Preparation (Neat Liquid): If the compound is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[3]
- Sample Preparation (Solid Film): For solid samples, a small amount of the compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate.[4] The solvent is allowed to evaporate, leaving a thin film of the compound.[4]
- Data Acquisition: The prepared sample is placed in the spectrometer, and the IR spectrum is recorded. The spectrum shows the absorption of infrared radiation as a function of wavenumber.[5][6]

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7] Further dilution may be necessary.[7]
- Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electron ionization (EI) is a common method for small, volatile molecules.[8] This technique involves bombarding the sample with a high-energy electron beam.[8]
- Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio.[8][9] The mass spectrum plots the relative abundance of ions at different m/z values.[8] For compounds containing bromine, a characteristic pair of peaks for the molecular ion with a roughly 1:1 intensity ratio, separated by 2 m/z units, is expected due to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.[10]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown organic compound.



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Caption: A logical workflow for spectroscopic analysis.

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